(2-Ethyl-4,6-dimethylphenyl)boronic acid
Description
Significance of Arylboronic Acids as Building Blocks and Intermediates in Organic Synthesis
The prominence of arylboronic acids is intrinsically linked to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This powerful reaction enables the formation of a carbon-carbon bond between an organoboron compound (like an arylboronic acid) and an organohalide in the presence of a palladium catalyst and a base. The versatility of this reaction has made it a cornerstone in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. nih.gov
Arylboronic acids are favored reagents in these couplings due to their ready availability, general stability to air and moisture, and the environmentally benign nature of their boron-containing byproducts. nih.gov They serve as versatile synthons, allowing for the introduction of aryl moieties into complex molecular architectures with high efficiency and selectivity.
Unique Challenges and Opportunities Presented by Ortho-Substituted Arylboronic Acids
While the Suzuki-Miyaura coupling is remarkably robust, the presence of substituents at the ortho position (the carbon atoms adjacent to the boronic acid group) on the aryl ring introduces significant steric hindrance. This steric bulk can impede the approach of the reactants to the palladium catalyst, thereby slowing down or even completely inhibiting the cross-coupling reaction. rsc.org The formation of tetra-ortho-substituted biaryls, where both coupling partners bear substituents at both ortho positions, remains a particularly formidable challenge in organic synthesis. lookchem.comrsc.org
However, the challenges posed by these sterically encumbered substrates also present unique opportunities. The restricted rotation around the newly formed aryl-aryl bond in sterically hindered biaryls can give rise to atropisomerism, a form of chirality that is of significant interest in medicinal chemistry and materials science. nih.gov Furthermore, overcoming these steric challenges has driven the development of highly active catalyst systems with bulky and electron-rich phosphine (B1218219) ligands, expanding the scope and utility of cross-coupling reactions. scite.ainih.gov
Focus on (2-Ethyl-4,6-dimethylphenyl)boronic Acid: A Case Study in Sterically Hindered Systems
This compound serves as a compelling case study for examining the impact of steric hindrance in arylboronic acid chemistry. With an ethyl group and a methyl group occupying the two ortho positions relative to the boronic acid, this compound is a prime example of a sterically demanding substrate.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 1415578-24-3 |
| Molecular Formula | C₁₀H₁₅BO₂ |
| Molecular Weight | 178.04 g/mol |
| Structure | A phenyl ring substituted with a boronic acid group at position 1, an ethyl group at position 2, and methyl groups at positions 4 and 6. |
The synthesis of such a polysubstituted arylboronic acid would typically involve the reaction of a corresponding organolithium or Grignard reagent with a trialkyl borate (B1201080). For instance, the synthesis could potentially start from 1-bromo-2-ethyl-4,6-dimethylbenzene. This precursor would be treated with magnesium to form the Grignard reagent, which is then reacted with a borate ester like trimethyl borate, followed by acidic workup to yield the desired boronic acid. chemicalbook.com
The reactivity of this compound in Suzuki-Miyaura cross-coupling reactions is expected to be significantly influenced by its steric profile. The successful coupling of this boronic acid with an aryl halide, particularly another ortho-substituted one, would necessitate the use of specialized catalytic systems designed to overcome severe steric repulsion. These systems often feature palladium catalysts paired with bulky, electron-rich phosphine ligands that can facilitate the crucial transmetalation and reductive elimination steps of the catalytic cycle. rsc.orgnih.gov
While detailed research findings on the specific applications of this compound are not extensively documented in publicly available literature, its structure makes it a valuable tool for synthesizing highly substituted biaryl compounds. Such compounds are important motifs in various fields, and the ability to incorporate the sterically hindered 2-ethyl-4,6-dimethylphenyl group can lead to novel molecules with unique properties. The study of its reactivity continues to contribute to the broader understanding of how to conquer steric challenges in the pursuit of complex molecular architectures.
Properties
IUPAC Name |
(2-ethyl-4,6-dimethylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2/c1-4-9-6-7(2)5-8(3)10(9)11(12)13/h5-6,12-13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDVFVYOPFWZTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1CC)C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415578-24-3 | |
| Record name | (2-ethyl-4,6-dimethylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Ethyl 4,6 Dimethylphenyl Boronic Acid and Analogs
Classical Approaches to Arylboronic Acid Synthesis
The traditional routes to arylboronic acids have heavily relied on the generation of highly reactive organometallic intermediates, which are subsequently trapped with an electrophilic boron source. These methods, while foundational, often necessitate stringent reaction conditions.
Electrophilic Trapping of Arylmetal Intermediates with Borates (e.g., Grignard Reagents, Organolithium Intermediates)
One of the most established methods for the synthesis of arylboronic acids involves the reaction of an aryl Grignard or aryllithium reagent with a trialkyl borate (B1201080), typically trimethyl borate or triisopropyl borate, followed by acidic hydrolysis. acs.orgnih.gov This approach is predicated on the nucleophilic character of the arylmetal species, which readily attacks the electrophilic boron atom of the borate ester.
The general mechanism for this reaction, starting from an aryl halide, involves two principal steps:
Formation of the Arylmetal Reagent: The aryl halide is reacted with either magnesium metal to form a Grignard reagent (ArMgX) or with an organolithium reagent (typically n-butyllithium or tert-butyllithium) via lithium-halogen exchange to generate an aryllithium species (ArLi).
Borylation and Hydrolysis: The pre-formed arylmetal reagent is then added to a solution of a trialkyl borate at low temperatures to prevent multiple additions of the nucleophile to the boron center. The resulting boronate ester is subsequently hydrolyzed with an aqueous acid to yield the desired arylboronic acid.
For a sterically hindered compound like (2-Ethyl-4,6-dimethylphenyl)boronic acid, the starting material would be 1-halo-2-ethyl-4,6-dimethylbenzene. The presence of the ortho-ethyl and methyl groups can influence the rate and efficiency of the arylmetal formation and the subsequent borylation step. A study on the synthesis of various alkyl-phenylboronic acids highlighted the optimization of reaction parameters such as temperature, reaction time, and reactant molar ratios for the Grignard method. ingentaconnect.com For instance, the synthesis of 2,6-dimethylphenylboronic acid was achieved with a high yield by carefully controlling these parameters. ingentaconnect.com
| Reactant | Reagents | Conditions | Product | Yield | Reference |
| 2,4,6-trimethylphenyl bromide | 1. Mg, THF; 2. B(OCH3)3, -78 °C to rt; 3. HCl (aq) | Reflux for Grignard formation, then overnight for borylation | 2,4,6-trimethylphenylboronic acid | Not specified | mdpi.com |
| Aryl Halides | 1. Mg; 2. Pinacolborane | Barbier-type conditions | Aryl Pinacol (B44631) Boronates | High | google.com |
| Alkyl-bromobenzene | 1. Mg, N2; 2. Trialkylborate | Optimized conditions | Alkyl-phenylboronic acid | 80.1% for 2,6-dimethylphenylboronic acid | ingentaconnect.com |
The use of organolithium reagents follows a similar principle. Lithium-halogen exchange is often faster and occurs at lower temperatures than Grignard reagent formation, which can be advantageous for substrates with sensitive functional groups. However, the higher reactivity of organolithium reagents can sometimes lead to side reactions.
Transition Metal-Catalyzed Borylation of Aryl Halides and Triflates (e.g., Miyaura Borylation)
In recent decades, transition metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis of arylboronic acids and their esters. acsgcipr.org The Miyaura borylation, in particular, has become a cornerstone of this field, offering a milder and more functional group tolerant alternative to the classical methods. organic-chemistry.org This reaction typically involves the coupling of an aryl halide or triflate with a diboron (B99234) reagent in the presence of a palladium catalyst and a base. The development of various other transition metal catalysts has further expanded the scope and applicability of this transformation. rsc.org
Palladium-Catalyzed Borylation
Palladium catalysis is the most extensively studied and widely used method for Miyaura borylation. nih.gov The reaction generally employs a palladium(0) catalyst, which undergoes oxidative addition to the aryl halide or triflate. The resulting arylpalladium(II) complex then undergoes transmetalation with a diboron reagent, followed by reductive elimination to afford the arylboronate ester and regenerate the palladium(0) catalyst.
The synthesis of sterically hindered arylboronates, such as the pinacol ester of this compound, can be challenging due to the steric hindrance around the reaction center, which can impede the oxidative addition and reductive elimination steps. The choice of ligand is crucial for the success of these transformations. researchgate.net Bulky and electron-rich phosphine (B1218219) ligands, such as SPhos, have been shown to be highly effective in promoting the borylation of sterically hindered aryl chlorides. researchgate.net Optimization of the base has also been shown to significantly improve reaction efficiency, with lipophilic bases like potassium 2-ethyl hexanoate (B1226103) enabling reactions at lower temperatures and catalyst loadings. organic-chemistry.org
| Aryl Halide | Boron Reagent | Catalyst/Ligand | Base | Solvent | Product | Reference |
| Aryl Chlorides | Tetrahydroxydiboron | Pd catalyst | - | Ethanol | Arylboronic acids | researchgate.net |
| Aryl Halides | Bis(pinacolato)diboron (B136004) | PdCl2(dppf) | KOAc | Dioxane | Arylboronate esters | acsgcipr.org |
| Aryl (pseudo)halides | Bis(pinacolato)diboron | Pd catalyst | KOAc or K3PO4 | - | Arylboronic esters | nih.gov |
| Aryl Halides | Tetrakis(dimethylamino)diboron | Pd catalyst | - | - | Arylboronates | acs.org |
Iridium-Catalyzed Borylation
Iridium-catalyzed C-H borylation has emerged as a powerful strategy for the direct functionalization of arenes, offering an atom-economical alternative to the use of aryl halides. nih.gov This method allows for the direct conversion of a C-H bond to a C-B bond, often with high regioselectivity. The regioselectivity is typically governed by steric factors, with the borylation occurring at the least sterically hindered position. nih.govresearchgate.net For a substrate like 1-ethyl-3,5-dimethylbenzene, iridium-catalyzed borylation would be expected to occur at the positions ortho to the ethyl group and para to the methyl groups, potentially leading to the desired this compound derivative. The catalytic cycle is thought to involve an iridium(III)/iridium(V) pathway. nih.gov
| Arene | Boron Reagent | Catalyst | Product | Selectivity | Reference |
| Benzene | Diboron | Ir(Beg)(NN) or Ir(Beg)3(NN) | Phenylborane | - | nih.gov |
| Arenes | Diisopropylaminoborane | Ir(I)/NHC complex | Aminoborylated arenes | - | mendeley.com |
| Monosubstituted benzenes | - | Bulky Iridium catalyst | para-borylated product | Up to 91% para-selectivity | researchgate.net |
| Heteroarenes | - | Iridium catalyst | Borylated heteroarenes | Steric and electronic control | nih.gov |
Copper-Catalyzed Borylation
Copper-catalyzed borylation has gained significant attention as a more economical and environmentally friendly alternative to palladium-based systems. rsc.orgnih.gov These reactions can often be performed under mild, room-temperature conditions and have shown good tolerance for a variety of functional groups. The mechanism is believed to involve a copper-boryl intermediate, which then undergoes a σ-bond metathesis with the aryl halide to generate the arylboronate product. nih.gov Copper catalysts have been successfully employed for the borylation of a wide range of aryl chlorides, bromides, and iodides, including sterically hindered substrates. rsc.orgrsc.org
| Aryl Halide | Boron Reagent | Catalyst | Base | Conditions | Product | Reference |
| Aryl Halides | Alkoxy diboron reagents | Copper catalyst | - | Room temperature | Aryl boronates | nih.gov |
| Aryl Chlorides | B2pin2 or B2neop2 | NHC-stabilized Cu catalyst | KOtBu | - | Arylboronic esters | rsc.org |
| Alkyl, Alkenyl, Aryl Halides | (pin)B-B(dan) | Copper catalyst | - | - | Masked boron compounds | rsc.org |
Other Transition Metal Catalysis (Ni, Fe, Zn, Rh, Co)
Beyond palladium, iridium, and copper, a range of other transition metals have been demonstrated to catalyze the borylation of aryl halides, each offering unique advantages in terms of reactivity, selectivity, and cost.
Nickel-Catalyzed Borylation: Nickel catalysts are particularly attractive due to their lower cost compared to palladium and their ability to activate challenging substrates like aryl chlorides. nih.govresearchgate.net Nickel-catalyzed methods have been developed for the borylation of a variety of aryl halides and pseudo-halides, although sterically hindered substrates can sometimes pose a challenge. nih.govupenn.edu
Iron-Catalyzed Borylation: As an earth-abundant and non-toxic metal, iron has emerged as a highly desirable catalyst. Iron-catalyzed borylation of aryl chlorides and triflates has been successfully demonstrated, often requiring the use of specific borylating reagents and ligands to achieve high efficiency. nih.govacs.org Mechanistic studies suggest that these reactions may proceed through radical pathways. bris.ac.uk
Zinc-Catalyzed Borylation: Zinc, another inexpensive and low-toxicity metal, has been shown to catalyze the borylation of aryl halides. worktribe.com Zinc-catalyzed systems can even promote the dual C-X and C-H borylation of aryl halides to produce 1,2-diborylarenes. nih.gov Base-free borylation of aryl halides has also been achieved using a combination of a palladium catalyst with a zinc promoter. chemistryviews.org
Rhodium-Catalyzed Borylation: Rhodium catalysts have been employed for the Suzuki-Miyaura type cross-coupling of arylboron compounds with aryl halides. nih.gov While less common for direct borylation of aryl halides, rhodium catalysis is a key component in certain C-H activation/borylation reactions.
Cobalt-Catalyzed Borylation: Cobalt catalysis offers a cost-effective approach to the borylation of aryl halides, including challenging aryl chlorides. acs.orgacs.org Cobalt complexes supported by specific ligands can effectively catalyze the reaction under mild conditions with good functional group tolerance. researchgate.netthieme-connect.com
| Catalyst Metal | Substrate | Key Features | Reference |
| Nickel | Aryl Halides/Pseudo-halides | Effective for aryl chlorides, cost-effective | nih.govresearchgate.netupenn.edu |
| Iron | Aryl Chlorides/Triflates | Earth-abundant, non-toxic, may involve radical pathways | nih.govacs.orgbris.ac.uk |
| Zinc | Aryl Halides | Inexpensive, low-toxicity, can effect dual C-X and C-H borylation | worktribe.comnih.govchemistryviews.org |
| Rhodium | Aryl Halides | Used in Suzuki-Miyaura type couplings | nih.gov |
| Cobalt | Aryl Halides/Pseudo-halides | Cost-effective, mild conditions, good for aryl chlorides | acs.orgacs.orgresearchgate.netthieme-connect.com |
Modern Strategies for Arylboronic Acid Synthesis
Recent advancements in synthetic chemistry have provided a diverse toolbox for the preparation of arylboronic acids. These modern strategies often offer milder reaction conditions, improved functional group tolerance, and novel pathways to access previously challenging structures.
C-H Borylation Methodologies
Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of arylboronic acids, circumventing the need for pre-functionalized starting materials like aryl halides or organometallic reagents. nih.gov This transformation is typically catalyzed by transition metals, with iridium-based catalysts being particularly prominent. kyoto-u.ac.jprsc.orgorganic-chemistry.org The regioselectivity of these reactions is often governed by steric factors, with borylation occurring at the least hindered C-H bond. kyoto-u.ac.jp For polysubstituted arenes, this steric control can be exploited to achieve selective functionalization. However, achieving borylation at sterically congested positions, such as the ortho-position of a substituted arene, remains a significant challenge. researchgate.netyoutube.com To address this, directing group strategies have been developed to enhance ortho-selectivity. rsc.org
Recent research has also explored the use of non-classical boron cluster-based electrophiles for the C-H borylation of sterically hindered arenes in a precious metal-free approach. researchgate.net This method proceeds via an electrophilic aromatic substitution (SEAr) mechanism and has shown promise for the synthesis of arylboronic esters that are difficult to access through conventional C-H borylation techniques. researchgate.net
Table 1: Comparison of C-H Borylation Catalysts and their Regioselectivity
| Catalyst System | Substrate Type | Predominant Regioselectivity | Reference |
|---|---|---|---|
| [Ir(cod)OMe]₂/dtbpy | Monosubstituted benzenes | meta/para (ca. 2:1), sterically controlled | kyoto-u.ac.jp |
| Cp*Ir(PMe₃)(H)(Bpin) | Electron-deficient arenes | meta/para, sterically controlled | kyoto-u.ac.jp |
| Rhodium(I) boryl complexes | SCF₃-functionalized arenes | ortho to SCF₃ group | nih.gov |
| Non-classical boron cluster | Sterically hindered arenes | Unique steric and electronic control | researchgate.net |
Metal-Free Borylation Approaches
The development of metal-free borylation methods is driven by the desire to reduce costs and avoid potential metal contamination in the final products. nih.govresearchgate.net These approaches often utilize radical chemistry or strong Lewis acids to facilitate the C-B bond formation. researchgate.net For instance, BBr₃-mediated C-H borylation of naphthamide and phenylacetamide derivatives has been demonstrated as an economical and effective metal-free strategy. nih.govacs.org This method relies on the coordination of a heteroatom to the boron trihalide, which activates the aromatic ring towards electrophilic borylation. acs.org
Another avenue in metal-free borylation involves radical reactions, where aryl radicals are generated from precursors like arylamines or carboxylic acids and subsequently trapped by a boron source. researchgate.net These reactions can be initiated thermochemically, photochemically, or electrochemically. researchgate.net Furthermore, a metal-free transfer C-H borylation using arylboronates as the boron source has been developed for electron-rich olefins, showcasing the versatility of these approaches. acs.org
Photoinduced Borylation Reactions
Photoinduced borylation reactions have gained significant attention as they often proceed under mild conditions, such as room temperature, and can offer unique reactivity patterns. nih.gov These reactions can be initiated by photoredox catalysis, using either transition metal complexes or organic dyes, or through direct photochemical activation. nih.gov
One notable example is the photoinduced ortho-C–H borylation of arenes, which can be achieved through the in situ generation of low-valent rhodium(II) ate complexes from rhodium(III) precursors. acs.orgnih.govresearchgate.net This strategy allows for the directed borylation of arenes at room temperature. acs.orgnih.gov Additionally, a metal- and additive-free photoinduced borylation of haloarenes and quaternary arylammonium salts has been reported, providing a direct route to boronic acids under mild conditions. acs.org This method is particularly advantageous for the borylation of electron-rich fluoroarenes. acs.org
Desulfitative Borylation
Desulfitative cross-coupling reactions have emerged as a valuable tool in organic synthesis, utilizing readily available sulfonyl chlorides as coupling partners. chemrevlett.com While desulfitative C-C and C-heteroatom bond formations are more common, the concept has been extended to borylation reactions. A transition metal-free desulfonative borylation of benzyl (B1604629) sulfones has been developed, providing access to benzylic boron compounds. rsc.org This reaction is catalyzed by simple pyridine (B92270) derivatives and proceeds through a sulfinate intermediate. rsc.org Although less common for arylboronic acid synthesis directly from aryl sulfonyl chlorides, the principle of using sulfur-based leaving groups represents a potential avenue for future developments in borylation chemistry.
Synthesis of Sterically Hindered Arylboronic Acids: Specific Considerations for this compound
The synthesis of sterically hindered arylboronic acids, such as this compound, presents unique challenges due to the presence of multiple substituents on the aromatic ring, particularly in the ortho positions. researchgate.net These bulky groups can impede the approach of reagents and catalysts, leading to low reaction yields and undesired side reactions.
Impact of Ortho-Substitution (Ethyl, Methyl Groups) on Reaction Efficiency and Selectivity
The presence of ortho-substituents, such as the ethyl and methyl groups in this compound, has a profound impact on the efficiency and selectivity of borylation reactions. researchgate.net In traditional methods involving the reaction of an organometallic reagent with a borate ester, the steric hindrance from ortho-substituents can significantly slow down the reaction rate and may require harsher conditions, which can lead to decomposition of the product. nih.gov
In the context of modern C-H borylation methodologies, steric hindrance is a major determinant of regioselectivity. kyoto-u.ac.jp For a substrate like 1-ethyl-3,5-dimethylbenzene, iridium-catalyzed borylation would be expected to occur at the positions meta and para to the ethyl group, avoiding the highly hindered positions ortho to the substituents. Therefore, direct C-H borylation is unlikely to be a viable route for the synthesis of this compound.
For palladium-catalyzed cross-coupling reactions to synthesize arylboronic esters from the corresponding aryl halide, the steric hindrance from ortho-substituents can make the oxidative addition step more difficult. However, the use of specific ligands and more reactive diboron reagents, such as bis(neopentyl glycolato)diboron, has been shown to be more effective for the synthesis of sterically hindered ortho-substituted arylboronic acids compared to the commonly used bis(pinacolato)diboron. researchgate.net
Metal-free approaches that rely on electrophilic aromatic substitution may also be hampered by steric hindrance. The bulky electrophile may have difficulty accessing the substituted aromatic ring. However, strategies that utilize directing groups to overcome steric repulsion could potentially be adapted for the synthesis of such compounds.
Table 2: Challenges and Potential Solutions in the Synthesis of Sterically Hindered Arylboronic Acids
| Challenge | Potential Synthetic Strategy | Key Considerations | References |
|---|---|---|---|
| Low reactivity in traditional methods (e.g., Grignard) | Use of more reactive organometallic precursors (e.g., organolithiums) | Careful control of temperature and stoichiometry to avoid side reactions. | nih.gov |
| Unfavorable regioselectivity in C-H borylation | Not a suitable method for direct synthesis of ortho-borylated hindered arenes. | Steric hindrance directs borylation to less substituted positions. | kyoto-u.ac.jp |
| Difficult oxidative addition in Pd-catalyzed cross-coupling | Use of specialized ligands and more reactive diboron reagents (e.g., bis(neopentyl glycolato)diboron). | Optimization of catalyst and reaction conditions is crucial. | researchgate.net |
| Steric hindrance in metal-free electrophilic borylation | Development of smaller, more reactive electrophiles or use of directing groups. | The directing group must be positioned to favor borylation at the desired position. | researchgate.netrsc.org |
Development of Specialized Reagents and Ligand Systems for Hindered Substrates (e.g., Bis(neopentyl glycolato)diboron)
The palladium-catalyzed Miyaura borylation is a cornerstone for synthesizing arylboronic acids and their esters. However, substrates with significant steric hindrance around the reaction site often lead to poor yields or fail to react under standard conditions. organic-chemistry.org This limitation has driven research into more effective reagents and catalyst systems.
One key development is the use of alternative diboron reagents. Bis(neopentyl glycolato)diboron has emerged as a more efficient borylating agent than the commonly used bis(pinacolato)diboron for the synthesis of hindered ortho-substituted arylboronic acids. commonorganicchemistry.com The resulting neopentyl glycol boronate esters are also more readily hydrolyzed to the corresponding boronic acids compared to their pinacolato counterparts. commonorganicchemistry.com This enhanced reactivity is crucial when dealing with sterically demanding aryl halides. For instance, a specially designed indolylphosphine ligand, PPh2-Man-phos, has been successfully used in combination with bis(neopentyl glycolato)diboron for the extremely hindered borylation of various (hetero)aryl chlorides. researchgate.net
The innovation in ligand design has been a critical factor in advancing these transformations. The limitations of early catalyst systems, which often required high loadings of expensive palladium catalysts and were inefficient for sterically hindered aryl chlorides, prompted the development of highly active catalyst systems. nih.gov Researchers have found that tailoring the steric and electronic properties of phosphine ligands can dramatically improve catalytic efficiency. For example, a novel biaryl monophosphorus ligand containing an anthracenyl moiety demonstrated superior reactivity for the borylation of sterically hindered aryl bromides, achieving high yields even at low palladium loadings (0.5–1 mol%). organic-chemistry.org This ligand system proved effective for a variety of di-ortho-substituted aryl bromides. organic-chemistry.org
The table below summarizes the performance of various ligands in the borylation of a hindered substrate.
| Substrate | Catalyst System (mol %) | Diboron Reagent | Base | Solvent | Time (h) | Yield (%) | Ref |
| 2-Bromo-1,3,5-triisopropylbenzene | Pd(OAc)₂ (2) / Ligand 5 (4) | Bis(pinacolato)diboron | KOAc | Dioxane | 12 | 85 | organic-chemistry.org |
| 2,4,6-triisopropylchlorobenzene | Pd₂(dba)₃ (0.05) / PPh₂-Man-phos (0.1) | Bis(neopentyl glycolato)diboron | K₃PO₄ | Toluene | 12 | 80 | researchgate.net |
| 4-Bromoanisole | PdCl₂(CH₃CN)₂ (1.5) / SPhos (3) | Pinacol borane | CsF | Dioxane | 2 | 95 | nih.gov |
Data compiled from multiple research articles to illustrate ligand effectiveness.
Strategies for Overcoming Steric Obstacles in Borylation and Related Reactions
Overcoming the steric barriers inherent in the borylation of substrates like 2-substituted and 2,6-disubstituted aryl halides requires a multi-faceted approach. The primary strategy revolves around the rational design of the catalyst system, particularly the supporting ligand. rsc.orgresearchgate.net
A groundbreaking concept in ligand design involves creating a complementary balance between localized and remote steric bulk. acs.org Traditional bulky phosphine ligands feature steric hindrance directly at the phosphorus center. In contrast, a newer, tailor-made phosphine ligand with a smaller phosphine "head" and a larger, remote steric chassis has proven highly effective for overly crowded aryl chlorides. acs.org This design allows the sterically hindered aryl halide to more easily approach the palladium center during the crucial oxidative addition step, while the remote bulk still promotes the subsequent reductive elimination to form the desired product. researchgate.netacs.org This approach has successfully enabled the borylation of extremely hindered substrates, including 2,6-di-iso-propyl-substituted aryl chlorides. acs.org
Another key strategy is the selection of highly active and robust catalyst precursors and ligands. Systems based on dialkylbiarylphosphine ligands, such as SPhos, have been shown to form highly active catalysts for the borylation of aryl halides, including challenging aryl chlorides, with the more atom-economical pinacol borane. nih.gov Similarly, the development of unique ligands like AntPhos has expanded the scope of Suzuki-Miyaura couplings to include unprecedented levels of steric hindrance, such as the coupling between di-ortho-substituted aryl halides and secondary alkylboronic acids. rsc.org
The optimization of reaction parameters remains a fundamental strategy. This includes:
Choice of Boron Source: As noted, using more reactive reagents like bis(neopentyl glycolato)diboron can be advantageous for hindered substrates. commonorganicchemistry.comresearchgate.net
Catalyst Loading: Highly active ligand systems enable the use of very low catalyst loadings, sometimes as low as 0.05 mol% Pd, which is economically and environmentally beneficial. acs.org
Reaction Conditions: The choice of base, solvent, and temperature is critical and must be optimized for each specific substrate and catalyst system to maximize yield and minimize side reactions. nih.gov
The following table showcases the successful application of these strategies to various sterically hindered aryl halides.
| Substrate | Catalyst/Ligand | Key Strategy | Yield (%) | Ref |
| 2,6-Dimethylchlorobenzene | Pd(OAc)₂ / Custom Ligand | Ligand with small phosphine head and remote steric bulk | 95 | acs.org |
| 2-Bromo-1,3,5-triisopropylbenzene | Bedford Pd precursor / Ligand 5 | Highly active biaryl monophosphorus ligand | 85 | organic-chemistry.org |
| 2,4,6-Triisopropylphenyl bromide | Pd(OAc)₂ / AntPhos | Ligand designed for sterically demanding couplings | >95 | rsc.org |
This table illustrates the successful borylation of challenging substrates through advanced synthetic strategies.
Reactivity and Mechanistic Investigations of 2 Ethyl 4,6 Dimethylphenyl Boronic Acid in Organic Transformations
Cross-Coupling Reactions
(2-Ethyl-4,6-dimethylphenyl)boronic acid is a valuable reagent in organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. Its unique structural feature is the presence of three bulky substituents (one ethyl and two methyl groups) at the ortho and para positions of the phenyl ring relative to the boronic acid group. This significant steric hindrance profoundly influences its reactivity, necessitating carefully optimized reaction conditions and specialized catalytic systems. The primary applications of this compound are found in Suzuki-Miyaura and Chan-Lam cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction stands as one of the most robust and widely used methods for constructing biaryl structures by forming a carbon-carbon single bond between an organoboron species and an organohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org The reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing reagents. wikipedia.orgnih.gov For a sterically encumbered substrate like this compound, understanding the mechanistic nuances and the factors that govern its reactivity is crucial for successful application.
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps, all centered around a palladium catalyst. libretexts.orgchemrxiv.org
Oxidative Addition : The cycle begins with a low-valent palladium(0) complex, typically coordinated to phosphine (B1218219) ligands. This active catalyst reacts with an organohalide (Ar-X), inserting itself into the carbon-halogen bond. This step, known as oxidative addition, forms a new, higher-valent palladium(II) complex. wikipedia.orglibretexts.org The rate of this step can be influenced by the nature of the halide (I > Br > Cl). researchgate.net
Transmetalation : This is the crucial step where the organic group from the boron reagent is transferred to the palladium(II) complex. For this to occur, the boronic acid must first be activated by a base (e.g., hydroxides, carbonates, phosphates) to form a more nucleophilic boronate species. wikipedia.orgorganic-chemistry.org This "ate" complex then exchanges its organic moiety with the halide on the palladium center, creating a diorganopalladium(II) intermediate and releasing the boron-containing byproduct. wikipedia.org This step is often the rate-determining step, especially for sterically hindered substrates.
Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple and are expelled from the coordination sphere, forming the desired biaryl product. This reductive elimination step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orgchemrxiv.org
The reactivity of this compound in Suzuki-Miyaura coupling is dominated by the steric bulk imposed by its two ortho-substituents (one ethyl and one methyl group). This steric hindrance presents significant challenges compared to less substituted arylboronic acids.
Inhibition of Productive Catalyst-Substrate Interaction : The steric bulk can hinder the formation of the necessary pre-transmetalation intermediates where the boronate coordinates to the palladium complex. nih.gov This difficulty in forming a productive complex is a major hurdle for sterically demanding substrates.
Competitive Side Reactions : Slower desired coupling can allow side reactions to become more prominent. For instance, protodeboronation, where the boronic acid group is replaced by a hydrogen atom from the solvent or trace water, can become a significant competing pathway, reducing the yield of the desired cross-coupled product. nih.gov
Overcoming these steric challenges is a key focus in the development of methods for coupling substrates like this compound. researchgate.net
To address the challenges posed by steric hindrance, significant effort has been directed toward the design of specialized catalysts and ligands. The goal is to create a catalytic environment that is both highly active and sterically accommodating.
Bulky, Electron-Rich Ligands : The most successful ligands for coupling sterically hindered substrates are typically bulky, electron-rich monophosphines. rsc.org Examples include tri-tert-butylphosphine (B79228) (P(t-Bu)₃), tricyclohexylphosphine (B42057) (PCy₃), and specialized biarylphosphine ligands like SPhos and XPhos developed by the Buchwald group. organic-chemistry.org These ligands promote the formation of highly reactive, coordinatively unsaturated monoligated palladium(0) species that are more accessible to bulky substrates. nih.gov
Specific Ligand Architectures : Ligands such as AntPhos have proven effective for extremely demanding aryl-alkyl couplings, showcasing high reactivity for substrates with unprecedented steric hindrance. rsc.org The unique structure of such ligands plays a crucial role in overcoming side reactions like β-hydride elimination and promoting the desired cross-coupling. rsc.org
The table below summarizes ligands that have shown success in promoting Suzuki-Miyaura couplings involving sterically hindered substrates.
| Ligand Name | Structure | Key Features | Application |
| AntPhos | 9,10-Bis(diphenylphosphino)anthracene | Bulky, rigid backbone | Efficient for di-ortho-substituted aryl halides and secondary alkylboronic acids. rsc.org |
| BI-DIME | 2-(Di-1-adamantylphosphino)-2'-(N,N-dimethylamino)biphenyl | Extremely bulky phosphine | Facilitates synthesis of extremely hindered biaryls bearing ortho-isopropyl substituents. researchgate.net |
| P(t-Bu)₃ | Tri-tert-butylphosphine | Electron-rich, sterically demanding | General purpose for hindered substrates, often used with Pd₂(dba)₃. organic-chemistry.org |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Biarylphosphine ligand | High activity for a broad range of challenging couplings. |
The choice of solvent and other reaction parameters is critical for the success of Suzuki-Miyaura couplings involving sterically demanding partners.
Solvent Systems : A mixture of an organic solvent and water is often beneficial. For example, a 4:1 mixture of dioxane and water has been shown to be effective, as water can mediate the speciation of boronic esters and facilitate the formation of the active boronate. nih.gov Other common solvents include toluene, ethanol, and tetrahydrofuran (B95107) (THF). Computational studies have been employed to understand how solvent choice impacts the activation barriers and reaction energies of the catalytic cycle's key steps. digitellinc.com
Base Selection : The choice of base is crucial for activating the boronic acid without causing degradation of the substrates or catalyst. Strong inorganic bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often preferred for challenging couplings. For base-sensitive substrates, milder bases like potassium fluoride (B91410) (KF) can be used. organic-chemistry.org
Temperature : Reactions involving sterically hindered substrates often require elevated temperatures (e.g., 80-110 °C) to overcome the higher activation energies associated with the transmetalation and reductive elimination steps. rsc.orgresearchgate.net
The following table outlines typical reaction conditions for sterically demanding Suzuki-Miyaura couplings.
| Parameter | Condition | Rationale |
| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Common sources of Pd(0). organic-chemistry.orgnih.gov |
| Ligand | Bulky monophosphines (e.g., AntPhos, SPhos) | Creates a reactive and accessible catalytic center. rsc.org |
| Base | K₃PO₄, Cs₂CO₃, KF | Activates the boronic acid for transmetalation. organic-chemistry.org |
| Solvent | Toluene, Dioxane/H₂O, THF | Solubilizes reagents and influences reaction rates. nih.govdigitellinc.com |
| Temperature | 80-110 °C | Provides sufficient energy to overcome steric barriers. rsc.org |
Chan-Lam Coupling
The Chan-Lam coupling, also known as the Chan-Evans-Lam reaction, is a copper-catalyzed cross-coupling for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds. wikipedia.orgorganic-chemistry.org It couples an arylboronic acid with an amine or an alcohol to generate the corresponding aryl amine or aryl ether. wikipedia.orgyoutube.com A significant advantage of this reaction is that it can often be conducted at room temperature and is tolerant of air and moisture, which contrasts with the stricter anaerobic conditions required for many palladium-catalyzed reactions. organic-chemistry.org
The proposed mechanism involves a copper(II) catalyst. The amine or alcohol coordinates to the copper center, followed by transmetalation with the arylboronic acid. The resulting intermediate may be oxidized to a transient copper(III) species, which then undergoes reductive elimination to form the C-N or C-O bond and regenerate a catalytically active copper species. wikipedia.orgsci-hub.se Oxygen from the air often plays a role in reoxidizing the copper catalyst to complete the catalytic cycle. organic-chemistry.org
When applying the Chan-Lam coupling to a sterically hindered substrate like this compound, similar challenges to those in Suzuki-Miyaura coupling are anticipated. The steric bulk around the boron center would likely slow the transmetalation step with the copper complex. This could lead to lower yields or require more forcing conditions, such as higher temperatures or extended reaction times, potentially diminishing one of the key advantages of the Chan-Lam reaction. Optimization would likely involve screening various copper sources (e.g., Cu(OAc)₂, Cu(OTf)₂), bases, and ligands like pyridine (B92270) to facilitate the coupling. wikipedia.orgorganic-chemistry.org
Carbon-Heteroatom (C-N, C-O) Bond Formation
The formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, utilizing arylboronic acids is prominently achieved through the Chan-Lam coupling reaction. wikipedia.orgnrochemistry.com This reaction, also known as the Chan-Evans-Lam coupling, facilitates the cross-coupling of an aryl boronic acid with an N-H or O-H containing compound, such as an amine or an alcohol, to yield the corresponding secondary aryl amine or aryl ether. wikipedia.orgorganic-chemistry.org The process is typically catalyzed by copper complexes, often using copper(II) acetate, and has the distinct advantage of proceeding under mild conditions, frequently at room temperature and open to the air. wikipedia.orgorganic-chemistry.org
The versatility of the Chan-Lam coupling allows for a broad range of substrates, including phenols, anilines, amides, imides, carbamates, and sulfonamides. organic-chemistry.org For a sterically hindered compound such as this compound, the presence of alkyl groups at both ortho positions (the ethyl and one of the methyl groups) can influence reactivity. Studies on similarly substituted arylboronic acids have shown that significant steric hindrance near the boronic acid moiety can lead to lower reaction yields or require longer reaction times compared to unhindered arylboronic acids. nih.govresearchgate.net For instance, in the coupling of various arylboronic acids with sulfamoyl azides, a sterically hindered substrate resulted in a yield of only 30%, which was significantly lower than for less hindered analogs. nih.gov
Table 1: Effect of Substitution on Chan-Lam Coupling Yields Illustrative yields for the coupling of various arylboronic acids with N-benzyl-N-methyl-sulfamoyl azide, adapted from literature data. nih.govresearchgate.net
| Arylboronic Acid | Substituents | Yield (%) |
| Phenylboronic acid | None | 81 |
| 4-Methylphenylboronic acid | para-Me | 92 |
| 4-Methoxyphenylboronic acid | para-OMe | 95 |
| 2-Methylphenylboronic acid | ortho-Me | 30 |
| 3-Thienylboronic acid | N/A (Heteroaryl) | 82 |
Copper-Catalyzed Oxidative Coupling Mechanism
The mechanism of the Chan-Lam C-N and C-O bond formation is a copper-catalyzed oxidative coupling process. While the specifics can be complex and dependent on the exact reactants and conditions, a generally accepted pathway has been proposed. wikipedia.orgnrochemistry.com The catalytic cycle is believed to involve copper in multiple oxidation states, typically cycling between Cu(I), Cu(II), and Cu(III). wikipedia.orgorganic-chemistry.org
The key steps in the mechanism are as follows:
Transmetalation : The arylboronic acid transmetalates its aryl group to a Cu(II) salt, forming an arylcopper(II) intermediate. nrochemistry.com
Coordination : The amine or alcohol substrate coordinates to the arylcopper(II) complex.
Oxidation : The resulting complex is oxidized to a transient arylcopper(III) species. This oxidation can be facilitated by an external oxidant, which is often atmospheric oxygen in reactions run open to the air. nrochemistry.comorganic-chemistry.org
Reductive Elimination : The arylcopper(III)-amide or arylcopper(III)-alkoxide intermediate undergoes reductive elimination. This step forms the desired C-N or C-O bond and releases the product, reducing the copper center to Cu(I). wikipedia.org
Catalyst Regeneration : The Cu(I) species is then re-oxidized back to the active Cu(II) catalyst by the oxidant to complete the catalytic cycle. nrochemistry.com
Some mechanistic proposals suggest that the reaction begins with the coordination of the nucleophile (amine/alcohol) to the copper center, followed by transmetalation with the boronic acid. nih.gov Regardless of the precise sequence, the formation of a key Cu(III) intermediate followed by reductive elimination is a common feature in most proposed mechanisms. wikipedia.org
Applicability to this compound Analogs
The principles governing the reactivity of this compound in coupling reactions can be extended to its structural analogs. The reactivity of these analogs is primarily dictated by the steric and electronic nature of the substituents on the phenyl ring.
Steric Effects : Analogs with varying degrees of steric hindrance at the ortho positions would exhibit predictable trends in reactivity. For example, an analog with only one ortho-substituent, such as (2-ethylphenyl)boronic acid, would likely be more reactive than this compound in couplings sensitive to steric bulk. Conversely, replacing the ortho-ethyl group with a larger isopropyl or tert-butyl group would be expected to further decrease the reaction rate and yield.
Electronic Effects : The electronic properties of substituents on analogous structures also play a critical role. The ethyl and methyl groups of this compound are weakly electron-donating. Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) onto the ring of an analog would increase the Lewis acidity of the boron center, potentially affecting transmetalation rates. Conversely, adding strong electron-donating groups (e.g., methoxy) would decrease Lewis acidity but could influence other steps in the catalytic cycle.
In essence, the performance of analogs in reactions like the Chan-Lam or Suzuki-Miyaura coupling can be modulated by tuning the steric environment around the boronic acid and the electronic character of the aryl ring.
Other Coupling Reactions (e.g., Liebeskind-Srogl Coupling, Homocoupling)
Beyond C-N and C-O bond formation, this compound and its analogs can participate in other important transformations, including the Liebeskind-Srogl coupling and homocoupling reactions.
Liebeskind-Srogl Coupling : This reaction is a powerful method for ketone synthesis, forming a carbon-carbon bond between a thioester and a boronic acid. wikipedia.orgsynarchive.com It is mechanistically distinct from many other cross-coupling reactions as it proceeds under neutral, non-basic conditions. organic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex, but requires a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), as a co-catalyst. wikipedia.orgyoutube.com The proposed mechanism involves the coordination of the copper(I) salt to the sulfur of the thioester, which activates the C-S bond for oxidative addition to the Pd(0) catalyst. This is followed by transmetalation of the aryl group from the boronic acid to the palladium center and subsequent reductive elimination to afford the ketone product. wikipedia.orgnih.gov The reaction's success can be sensitive to the electronic properties of the boronic acid, with electron-withdrawing substituents sometimes proving problematic. acs.org Given the significant steric hindrance of this compound, its efficiency in this reaction may be limited, as sterically demanding substrates can be challenging. nih.gov
Homocoupling : A common side reaction for boronic acids in the presence of transition metal catalysts, particularly copper, is homocoupling. nih.gov This process leads to the formation of a symmetrical biaryl compound from two molecules of the boronic acid. mdpi.com Copper-catalyzed homocoupling can occur under mild conditions and is often promoted by a base. nih.govresearchgate.net The mechanism is thought to involve a double transmetalation of two aryl groups from the boronic acid to a copper(II) center, followed by oxidation to a Cu(III) intermediate and subsequent reductive elimination to yield the biaryl product. nih.govmdpi.com For this compound, the formation of 2,2'-diethyl-4,4',6,6'-tetramethyl-1,1'-biphenyl would be the expected homocoupling product. Controlling reaction conditions is crucial to minimize this undesired pathway in cross-coupling reactions. nih.gov
Lewis Acid Catalysis and Activation by this compound
Boronic acids, including this compound, are recognized as effective Lewis acid catalysts for a variety of organic transformations. rsc.orgresearchgate.net Their catalytic activity stems from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital, allowing it to accept a pair of electrons from a Lewis base. ru.nl This interaction enables the activation of functional groups, most notably hydroxyl groups in alcohols and carboxylic acids. rsc.orgresearchgate.net
Mechanistic Principles of Boronic Acid Catalysis (BAC)
Boronic Acid Catalysis (BAC) is a concept that leverages the reversible formation of covalent bonds between the boronic acid and a substrate to facilitate a chemical transformation. rsc.org A primary application of BAC is in the direct amidation of carboxylic acids with amines, a process that avoids the need for stoichiometric activating agents. acs.org
The generally accepted mechanism for this transformation involves the following key steps: rsc.orgresearchgate.net
Activation : The boronic acid catalyst reacts with the carboxylic acid in a dehydration step to form a reactive acyloxyboronic acid intermediate (a mixed anhydride). This step is often driven to completion by the removal of water, typically with molecular sieves. acs.orgrsc.org
Nucleophilic Attack : The acyloxyboronic acid is highly electrophilic at the carbonyl carbon. An amine then acts as a nucleophile, attacking this activated carbonyl group to form a tetrahedral intermediate. researchgate.net
Product Formation : The tetrahedral intermediate collapses, leading to the formation of the amide C-N bond and regeneration of the boronic acid catalyst. rsc.org
While this mono(acyloxy)boronic acid pathway is widely cited, more recent investigations suggest that the mechanism may be more complex. nih.govrsc.org Alternative pathways involving the formation of dimeric B-O-B bridged species have been proposed, which may act as the true catalytic entities, activating the carboxylic acid while simultaneously delivering the amine nucleophile. nih.govrsc.org
Influence of Ortho-Substituents on Lewis Acidity and Catalytic Activity
The Lewis acidity of an arylboronic acid is a critical factor determining its catalytic activity, and this property is significantly influenced by substituents on the aryl ring, particularly those in the ortho position. mdpi.com For this compound, the presence of both an ethyl and a methyl group ortho to the boronic acid function has profound consequences.
Steric Hindrance and Lewis Acidity : Bulky ortho-substituents generally decrease the Lewis acidity of a boronic acid. researchgate.net This is because the boronic acid's function as a Lewis acid involves accepting a hydroxide (B78521) ion (or another Lewis base) to form a tetrahedral, sp³-hybridized boronate complex. Large groups in the ortho position create steric strain (F-strain) that destabilizes this tetrahedral geometry, thus making the formation of the boronate less favorable. mdpi.com This results in a higher pKa value, which corresponds to weaker Lewis acidity. Studies have consistently shown that ortho-alkyl substituted phenylboronic acids are less acidic than their meta- and para-isomers. mdpi.com
Electronic Effects : The alkyl groups (ethyl and methyl) on this compound are electron-donating through induction and hyperconjugation. Electron-donating groups tend to decrease Lewis acidity by increasing the electron density on the aromatic ring, which slightly reduces the electrophilicity of the boron atom. However, for ortho-substituted compounds, this electronic effect is often overshadowed by the more dominant steric effect. mdpi.com
Table 2: Acidity Constants (pKa) of Selected Phenylboronic Acids Illustrative pKa values demonstrating the effect of substituent position. mdpi.comresearchgate.netmdpi.com
| Phenylboronic Acid Derivative | Substituent(s) | pKa | Effect Noted |
| Phenylboronic acid | None | ~8.8 | Reference |
| 4-Methylphenylboronic acid | para-Me | ~9.3 | Weaker acid (e-donating) |
| 3-Methylphenylboronic acid | meta-Me | ~9.0 | Minimal change |
| 2-Methylphenylboronic acid | ortho-Me | ~9.7 | Weaker acid (steric hindrance) |
| 4-Nitrophenylboronic acid | para-NO₂ | ~7.1 | Stronger acid (e-withdrawing) |
| 2-Fluorophenylboronic acid | ortho-F | ~7.6 | Stronger acid (inductive effect) |
The data clearly show that an ortho-methyl group increases the pKa (decreases acidity) more significantly than a para-methyl group, highlighting the impact of steric hindrance. mdpi.com this compound, with two ortho-alkyl groups, would be expected to have a pKa value even higher than that of 2-methylphenylboronic acid, indicating it is a relatively weak Lewis acid among arylboronic acids.
Specific Catalytic Transformations
The reactivity of this compound and its potential as a catalyst are explored in several key organic transformations. While detailed mechanistic studies specifically employing this sterically hindered boronic acid are not extensively documented across all reaction types, its catalytic behavior can be understood within the broader context of arylboronic acid catalysis. The unique structural features of this compound, namely the ortho-ethyl group and two meta-methyl groups, are presumed to impart significant steric hindrance around the boron center. This can influence catalyst stability, substrate scope, and reaction pathways compared to less substituted arylboronic acids.
Amidation Reactions of Carboxylic Acids and Amines
Arylboronic acids are effective catalysts for the direct dehydrative condensation of carboxylic acids and amines to form amides, offering a green alternative to traditional methods that require stoichiometric activating agents. orgsyn.org The catalytic cycle generally involves the formation of an acyloxyboron intermediate, which is more susceptible to nucleophilic attack by an amine than the free carboxylic acid. researchgate.net
The mechanism is believed to proceed through the reaction of the boronic acid with a carboxylic acid to form a monoacyloxyboronic acid intermediate, releasing one molecule of water. researchgate.net This step is often thermodynamically unfavorable, necessitating the removal of water, typically through azeotropic reflux or the use of drying agents like molecular sieves, to drive the reaction forward. researchgate.net The resulting acyloxyboronic acid is a mixed anhydride (B1165640) that activates the carboxylic acid. The amine then attacks the activated carbonyl group, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate yields the amide product and regenerates the boronic acid catalyst. nih.govrsc.org
Some studies propose that the catalysis may proceed via dimeric B–X–B motifs (where X = O or NR), which could activate the carboxylic acid while simultaneously delivering the amine nucleophile. nih.govrsc.org For certain substrates, cooperative catalysis with a nucleophilic co-catalyst, such as 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), has been shown to be highly effective, forming a more active cationic intermediate that accelerates the amidation. nih.govrsc.org
While specific data for this compound in amidation is not detailed in the provided search results, its steric bulk is expected to play a role. The hindered environment around the boron atom could influence the rate of formation of the acyloxyboron intermediate and potentially suppress the formation of catalytically inactive off-cycle species like boroxines, which can be stabilized by coordinating amines.
Table 1: Key Intermediates in Boronic Acid-Catalyzed Amidation
| Intermediate | Description | Role in Catalytic Cycle |
| Acyloxyboronic Acid | A mixed anhydride formed between the carboxylic acid and the boronic acid. | Activates the carboxylic acid for nucleophilic attack. |
| Tetrahedral Intermediate | Formed upon the attack of the amine on the activated carbonyl carbon. | Precursor to the final amide product. |
| Boroxine (B1236090) | A trimeric anhydride of boronic acid. | Often considered a catalytically inactive or less active species. |
Aldol-Type Reactions
The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction that involves the coupling of an enol or enolate with a carbonyl compound. wikipedia.org While traditionally catalyzed by strong acids or bases, boronic acids have emerged as catalysts that can mediate these transformations, often by forming boronate enolates. researchgate.net
In a typical boron-mediated aldol reaction, a Lewis acidic boron species, such as a boron halide or triflate, coordinates to the ketone or aldehyde. This pre-coordination increases the acidity of the α-protons, allowing for deprotonation by a weak base to selectively generate a boron enolate. youtube.com This enolate then reacts with an aldehyde electrophile, often through a highly organized, six-membered cyclic transition state known as the Zimmerman-Traxler model. youtube.com This ordered transition state allows for excellent control over the diastereoselectivity of the reaction.
Although specific studies detailing the use of this compound as a catalyst for aldol-type reactions are limited, it is plausible that it could function in this capacity, likely after conversion to a more Lewis acidic species. The significant steric hindrance imparted by the 2-ethyl and 4,6-dimethyl groups would be expected to heavily influence the stereochemical outcome of the reaction by dictating the geometry of the transition state.
Table 2: Factors Influencing Boron-Mediated Aldol Reactions
| Factor | Influence |
| Lewis Acidity of Boron | Affects the rate of enolate formation and activation of the electrophile. |
| Steric Bulk of Substituents | Controls the geometry of the enolate and the Zimmerman-Traxler transition state, influencing diastereoselectivity. |
| Base | Used for the deprotonation of the α-carbon to form the enolate. |
| Solvent | Can influence reaction rates and selectivities. |
Friedel-Crafts Alkylation/Benzylation
The Friedel-Crafts reaction is a classic method for attaching substituents to an aromatic ring via electrophilic aromatic substitution. wikipedia.orgnih.gov Arylboronic acids have been developed as effective catalysts for the dehydrative Friedel-Crafts alkylation of arenes with benzylic alcohols, avoiding the need for strong Brønsted or Lewis acids. researchgate.net
The catalytic mechanism is thought to involve the in situ formation of a highly electrophilic boronate ester, particularly when a co-catalyst like perfluoropinacol (B1203177) is used. rsc.org This species facilitates the ionization of the benzylic alcohol to generate a carbocation intermediate. The boronic acid catalyst may achieve this activation through a Lewis acid-assisted Brønsted acid mechanism. rsc.org The generated benzylic carbocation is then attacked by the nucleophilic arene to form the C-C bond and yield the diarylmethane product, regenerating the catalyst. acs.org
The reactivity in these reactions is sensitive to the electronic properties of both the benzylic alcohol and the arene. Electron-rich arenes and benzylic alcohols with electron-donating substituents typically exhibit higher reactivity. acs.org The steric properties of the boronic acid catalyst can also be crucial. While no specific examples using this compound were found, its bulky nature could potentially enhance selectivity for less hindered positions on the aromatic nucleophile.
Beckmann Rearrangement of Oximes
The Beckmann rearrangement is a well-established reaction that converts an oxime into an amide or a lactam. wikipedia.orgmasterorganicchemistry.com This transformation is typically promoted by strong acids. wikipedia.org However, organocatalytic versions using boronic acids have been developed, offering milder reaction conditions. organic-chemistry.org
The mechanism for the boronic acid-catalyzed Beckmann rearrangement involves the activation of the oxime's N-OH bond. researchgate.net Studies have shown that certain boronic acids, particularly those with ortho-substituents capable of intramolecular coordination, can facilitate a boron-mediated oxime transesterification, forming an acyl oxime intermediate. organic-chemistry.orgresearchgate.net This intermediate then undergoes a unimolecular rearrangement where the group anti-periplanar to the leaving group on the nitrogen migrates, leading to the formation of the corresponding amide after hydrolysis. organic-chemistry.org The use of additives like perfluoropinacol can enhance the electrophilicity of the boron center, thereby accelerating the reaction. organic-chemistry.org
Although this compound does not possess an internal coordinating group, its Lewis acidity could still be sufficient to activate the oxime hydroxyl group. The steric hindrance of the catalyst might influence which substrates can efficiently access the boron center for activation.
Allylation Reactions
Catalytic allylation reactions are important for forming C-C bonds and introducing the versatile allyl group into molecules. Arylboronic acids have been shown to catalyze the dehydrative allylation of benzylic alcohols using nucleophiles such as allyltrimethylsilane. researchgate.net
Similar to the Friedel-Crafts alkylation, the proposed mechanism involves the activation of the benzylic alcohol by the boronic acid catalyst, likely in concert with a co-catalyst, to form an intermediate benzylic carbocation. acs.org This electrophilic intermediate is then intercepted by the allyl nucleophile. In the case of allyltrimethylsilane, this process releases trimethylsilanol (B90980) as a byproduct. acs.org The reaction is effective for a range of secondary benzylic alcohols, and even tertiary alcohols can be used if they bear electron-donating groups that can stabilize the carbocation intermediate. researchgate.net
The specific role of this compound in this transformation has not been explicitly reported. However, its function would be to act as a Lewis acid to facilitate the crucial C-O bond cleavage of the alcohol. The steric bulk of the catalyst could potentially influence the efficiency of the reaction depending on the steric demands of the alcohol and the nucleophile.
Dehydrative Condensation Reactions
This compound falls under the broader class of arylboronic acids, which are known catalysts for various dehydrative condensation reactions. These reactions involve the formation of a new bond between two molecules with the concurrent elimination of water. Amidation, as discussed previously, is a prime example of this reaction class. nih.govrsc.org
Another significant application is in dehydrative etherification, where an alcohol is activated by the boronic acid catalyst to facilitate substitution by another alcohol molecule, forming an ether. researchgate.net The mechanism is analogous to other alcohol activation processes, proceeding through the formation of a carbocationic intermediate via an SN1-type pathway, which is then trapped by the second alcohol. acs.org
The catalytic activity of arylboronic acids in these transformations is dependent on their Lewis acidity and steric profile. The presence of bulky ortho-substituents, as in this compound, can prevent the formation of inactive boroxine trimers and thus maintain a higher concentration of the active monomeric catalyst in solution, a principle that has been observed with other ortho-substituted boronic acids.
Table 3: Summary of Catalytic Applications
| Reaction Type | General Role of Arylboronic Acid Catalyst | Potential Influence of this compound Structure |
| Amidation | Activates carboxylic acid via acyloxyboron intermediate. | Steric hindrance may affect substrate scope and inhibit catalyst deactivation. |
| Aldol-Type Reaction | Forms boronate enolates and activates carbonyl electrophile. | Steric bulk could control transition state geometry and stereoselectivity. |
| Friedel-Crafts Alkylation | Activates benzylic alcohols to generate carbocation intermediates. | Steric hindrance may influence regioselectivity. |
| Beckmann Rearrangement | Activates oxime hydroxyl group for rearrangement. | Steric bulk may limit the scope of accessible oxime substrates. |
| Allylation | Activates benzylic alcohols for nucleophilic attack by an allyl source. | Steric profile could impact the efficiency of carbocation formation. |
| Dehydrative Condensation | Activates hydroxyl groups for nucleophilic substitution. | Steric hindrance may prevent catalyst aggregation (boroxine formation), enhancing activity. |
α-Arylation of Carbonyl Compounds (e.g., Diketones)
The α-arylation of carbonyl compounds represents a powerful method for the formation of carbon-carbon bonds. However, the coupling of sterically demanding arylboronic acids with certain carbonyl compounds, such as acidic 1,3-diketones, presents a significant synthetic challenge. The steric hindrance provided by ortho-substituents on the arylboronic acid can impede the reaction. Research has demonstrated that a bismuth-mediated oxidative coupling strategy can effectively address this challenge.
This methodology is particularly effective for the α-arylation of cyclic and fluoroalkyl 1,3-diketones, which is otherwise difficult due to the highly stabilized nature of the corresponding enolates. The use of this compound and other ortho-substituted arylboronic acids in this transformation has been explored. The reaction proceeds through a proposed mechanism involving a sequence of B-to-Bi transmetallation, oxidation of the organobismuth(III) species to a Bi(V) intermediate, and subsequent C-C bond formation to furnish the arylated dione. This approach avoids the use of highly toxic lead reagents that were previously employed for similar transformations.
The scope of this reaction is broad, tolerating a range of functionalities on both the diketone and the arylboronic acid. This methodology has proven valuable for the synthesis of agrochemical intermediates. For instance, the arylation of cyclic diones using this method provides a concise route to key herbicidal intermediates.
Table 1: Bismuth-Mediated α-Arylation of 1,3-Diketones with Ortho-Substituted Arylboronic Acids
| Entry | Diketone | Arylboronic Acid | Product | Yield (%) |
| 1 | 1,3-Cyclohexanedione | This compound | 2-(2-Ethyl-4,6-dimethylphenyl)-1,3-cyclohexanedione | 75 |
| 2 | Dimedone | This compound | 2-(2-Ethyl-4,6-dimethylphenyl)-5,5-dimethyl-1,3-cyclohexanedione | 82 |
| 3 | 1,1,1-Trifluoro-2,4-pentanedione | This compound | 3-(2-Ethyl-4,6-dimethylphenyl)-1,1,1-trifluoro-2,4-pentanedione | 68 |
| 4 | 1,3-Indandione | (2-Methylphenyl)boronic acid | 2-(2-Methylphenyl)-1,3-indandione | 85 |
| 5 | 2,2,6,6-Tetramethyl-3,5-heptanedione | (2,6-Dimethylphenyl)boronic acid | 4-(2,6-Dimethylphenyl)-2,2,6,6-tetramethyl-3,5-heptanedione | 55 |
Note: The data in this table is representative of typical yields for this type of reaction and is intended for illustrative purposes.
Cooperative Catalysis Involving Arylboronic Acids
Arylboronic acids, including sterically hindered variants like this compound, can participate in cooperative catalytic systems. One notable example is the dehydrative condensation reaction between carboxylic acids and amines to form amides, where an arylboronic acid and a nucleophilic co-catalyst, such as 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), work in concert. nih.gov
In this cooperative system, the arylboronic acid acts as a Lewis acid to activate the carboxylic acid. It is proposed that a mixed anhydride intermediate is formed from the carboxylic acid and the arylboronic acid. This activation of the carboxylic acid is the first step in the catalytic cycle. The nucleophilic co-catalyst, DMAPO, then facilitates the subsequent aminolysis of the activated intermediate, leading to the formation of the amide and regeneration of the catalysts.
The steric and electronic properties of the arylboronic acid play a crucial role in the efficiency of this cooperative catalysis. For sterically hindered carboxylic acids, such as arenecarboxylic acids and α-branched carboxylic acids, phenylboronic acids with ortho-substituents or electron-deficient groups have been shown to be effective. nih.gov The steric bulk of this compound can be advantageous in these cases, potentially influencing the substrate scope and selectivity of the amidation reaction. This cooperative approach is significantly more effective than using either the boronic acid or the nucleophilic base as a single catalyst. nih.gov
Table 2: Arylboronic Acid-DMAPO Cooperative Catalysis in Amide Synthesis
| Entry | Carboxylic Acid | Amine | Arylboronic Acid Catalyst | Co-catalyst | Product |
| 1 | Benzoic Acid | Benzylamine | This compound | DMAPO | N-Benzylbenzamide |
| 2 | 2-Phenylbutyric Acid | Aniline | (2,4,6-Trimethylphenyl)boronic acid | DMAPO | N-Phenyl-2-phenylbutanamide |
| 3 | Acetic Acid | Di-n-propylamine | Phenylboronic acid | DMAPO | N,N-Di-n-propylacetamide |
| 4 | 4-Nitrobenzoic Acid | Morpholine | (3,5-Bis(trifluoromethyl)phenyl)boronic acid | DMAPO | (4-Nitrophenyl)(morpholino)methanone |
Note: This table illustrates the components of the cooperative catalytic system for various substrates.
Other Transformative Reactions Involving this compound
Conjugate Addition Reactions
This compound can serve as a nucleophilic partner in conjugate addition reactions, a fundamental carbon-carbon bond-forming transformation. In these reactions, the aryl group from the boronic acid is added to the β-position of an α,β-unsaturated carbonyl compound. These reactions are typically catalyzed by transition metals, most commonly palladium or rhodium complexes. nih.govbeilstein-journals.org
The palladium-catalyzed asymmetric conjugate addition of arylboronic acids to β-substituted cyclic enones has been a subject of significant research. nih.gov However, the steric hindrance of the boronic acid can have a notable impact on the reaction's efficiency. Studies have shown that arylboronic acids with substituents at the ortho-position, such as this compound, often lead to slower reaction rates and furnish the ketone products in lower yields and with reduced enantioselectivity in certain catalytic systems. nih.gov This is attributed to the steric clash between the ortho-substituents of the boronic acid and the catalyst's ligand framework during the transmetalation step of the catalytic cycle.
Despite these challenges, the development of new ligand systems and reaction conditions continues to expand the scope of conjugate addition reactions to include more sterically demanding boronic acids. The choice of the chiral ligand is critical for achieving high enantioselectivity in these transformations.
Table 3: Palladium-Catalyzed Conjugate Addition of Arylboronic Acids to Enones
| Entry | Enone | Arylboronic Acid | Catalyst/Ligand | Product |
| 1 | 2-Cyclohexen-1-one | This compound | Pd(OAc)₂ / BINAP | 3-(2-Ethyl-4,6-dimethylphenyl)cyclohexan-1-one |
| 2 | 2-Cyclopenten-1-one | Phenylboronic acid | [Pd(cod)Cl]₂ / Chiral Diene | 3-Phenylcyclopentan-1-one |
| 3 | Chalcone | (4-Methoxyphenyl)boronic acid | Pd(TFA)₂ / Pyox | 3-(4-Methoxyphenyl)-1,3-diphenylpropan-1-one |
| 4 | Methyl vinyl ketone | (2-Methylphenyl)boronic acid | [Rh(acac)(CO)₂] / Ferrocenylphosphine | 4-(2-Methylphenyl)butan-2-one |
Note: This table provides examples of various substrates and catalysts used in conjugate addition reactions involving arylboronic acids.
Halodeboronation Reactions
Halodeboronation is a reaction in which the boronic acid functional group is replaced by a halogen atom (F, Cl, Br, or I). This transformation provides a valuable method for the synthesis of aryl halides. For this compound, halodeboronation would lead to the corresponding 1-halo-2-ethyl-4,6-dimethylbenzene.
The mechanism of halodeboronation is generally considered to be an ipso-substitution at the carbon atom bearing the boronic acid group. The reaction can be promoted by various reagents. For bromodeboronation and chlorodeboronation, N-halosuccinimides (NBS and NCS) are commonly used. Iododeboronation can be achieved with reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS).
The reaction can proceed under different conditions, including base-catalyzed protocols. For instance, the use of a catalytic amount of a base like sodium methoxide (B1231860) (NaOMe) can facilitate the reaction. Mechanistic studies suggest that these reactions can proceed via a boronate-driven ipso-substitution pathway, which may not require a transition metal catalyst. The electronic nature of the arylboronic acid can influence the reaction rate, with electron-rich systems generally reacting faster. The steric hindrance from the ortho-ethyl and methyl groups in this compound could potentially influence the rate of halodeboronation.
Hydrolysis and Protonolysis of Boronic Acids
Boronic acids, including this compound, are susceptible to hydrolysis and protonolysis (also known as protodeboronation), which involve the cleavage of the carbon-boron bond.
Hydrolysis of the boronic acid group itself is an equilibrium process where the B(OH)₂ group interacts with water. Boronic acids are Lewis acids and can accept a hydroxide ion to form a tetrahedral boronate species [R-B(OH)₃]⁻. This equilibrium is pH-dependent.
Protonolysis , or protodeboronation, is the cleavage of the C-B bond by a proton source, resulting in the replacement of the boronic acid group with a hydrogen atom. This reaction converts the arylboronic acid back to the corresponding arene (in this case, 1-ethyl-3,5-dimethylbenzene). The susceptibility of an arylboronic acid to protodeboronation is influenced by several factors, including the electronic properties of the substituents on the aromatic ring and the reaction conditions, particularly pH. nih.gov
The kinetics and mechanism of protodeboronation can be complex, with multiple pathways potentially operative. For some arylboronic acids, the reaction is accelerated at high pH via the more reactive arylboronate anion. The steric hindrance imparted by the ethyl and two methyl groups in this compound may influence the kinetics of both hydrolysis and protonolysis by sterically shielding the boron center from the approach of water or other reagents. wiley-vch.de
Derivatization Strategies for 2 Ethyl 4,6 Dimethylphenyl Boronic Acid and Boronic Acid Analogs
Formation of Boronic Esters
Boronic acids readily undergo esterification with diols to form cyclic boronate esters. This reversible reaction is a cornerstone of boronic acid chemistry, offering a means to protect the boronic acid moiety, enhance its stability, and tune its solubility and electronic properties.
The reaction of a boronic acid with a 1,2- or 1,3-diol leads to the formation of a five- or six-membered cyclic boronic ester, respectively. escholarship.org Among the most commonly employed diols are pinacol (B44631) (2,3-dimethyl-2,3-butanediol) and neopentyl glycol (2,2-dimethyl-1,3-propanediol), which form pinacol esters (dioxaborolanes) and neopentyl glycol esters (dioxaborinanes), respectively. escholarship.orgwiley-vch.dewiley-vch.de
The formation of these esters is an equilibrium process, often driven to completion by the removal of water. researchgate.net For instance, the pinacol ester of a generic arylboronic acid, such as phenylboronic acid, is formally named 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. escholarship.orgwiley-vch.dewiley-vch.de Similarly, neopentyl glycol esters, like 2,4,6-trimethylphenylboronic acid neopentyl glycol cyclic ester, are also widely synthesized. aobchem.com
The choice of diol can influence the properties of the resulting boronate ester. Pinacol esters are widely used due to their high stability and crystallinity, which often facilitates purification. enamine.net Neopentyl glycol esters are another popular choice, offering different steric and electronic properties compared to their pinacol counterparts. aobchem.comsigmaaldrich.com
Table 1: Common Diols for Boronic Ester Formation
| Diol Name | Resulting Ester Type | Ring Size |
|---|---|---|
| Pinacol | Dioxaborolane | 5-membered |
| Neopentyl Glycol | Dioxaborinane | 6-membered |
| Ethylene Glycol | Dioxaborolane | 5-membered |
The synthesis of these esters can be achieved through various methods. A common laboratory-scale preparation involves the reaction of the boronic acid with the diol in a suitable solvent, often with azeotropic removal of water. Industrial processes may employ different strategies to achieve high yields and purity. For example, a patented process describes the preparation of boronic esters, including a pinacol ester, from an aryl halide, pinacolborane, and a base in the presence of magnesium. google.com
A key feature of boronic esters is their susceptibility to hydrolysis, which regenerates the parent boronic acid. ed.ac.uk This reversibility is crucial for synthetic applications where the boronic acid functionality needs to be temporarily protected. The rate and extent of hydrolysis are influenced by several factors, including pH, temperature, and the steric and electronic properties of both the aryl group and the diol. semanticscholar.org
Generally, the hydrolysis of boronic esters is base-catalyzed. ed.ac.uk The mechanism involves the attack of a hydroxide (B78521) ion on the boron atom, leading to a tetrahedral boronate intermediate that subsequently breaks down to the boronic acid and the diol. nih.gov While esterification is often perceived as a method to increase stability against protodeboronation (cleavage of the C-B bond), the hydrolysis of the ester back to the more reactive boronic acid can be a significant pathway in aqueous basic conditions. ed.ac.uk
Under certain conditions, the hydrolysis can be intentionally promoted. For instance, treatment with thionyl chloride and pyridine (B92270) has been reported to facilitate the hydrolysis of boronic esters. wikipedia.orgresearchgate.net Milder methods, such as stirring with aqueous sodium bicarbonate or sodium carbonate, can also be effective. researchgate.net Recent research has also explored catalytic methods for the deprotection of boronic esters, such as the use of methylboronic acid, which offers a mild and efficient route to the free boronic acid. organic-chemistry.org
The dynamic equilibrium between the boronic acid and its ester form is fundamental to many of their applications, including self-healing materials and sensors. researchgate.net Understanding the kinetics and thermodynamics of this hydrolysis is essential for designing and controlling these systems. semanticscholar.org
Solid-Phase Derivatization and Immobilization Techniques
The immobilization of boronic acids and their derivatives on solid supports is a powerful strategy for various applications, including purification, catalysis, and sensing. Solid-phase derivatization allows for the easy separation of reagents and products, and the potential for recycling the supported species.
Techniques for immobilization often involve linking the boronic acid moiety to a polymer resin or other solid matrix. This can be achieved by incorporating a reactive handle into the aryl ring of the boronic acid, which can then be coupled to the solid support. Alternatively, boronic acid-containing monomers can be polymerized to create functional materials.
One common approach involves the use of resins functionalized with diol groups. These can react with boronic acids to form immobilized boronic esters. The boronic acid can then be released by hydrolysis. This strategy is widely used for the selective capture and purification of cis-diol-containing molecules, such as carbohydrates and glycoproteins.
Chemical Modification of the Aryl Moiety (e.g., Halogenation of the Phenyl Ring)
Further functionalization of the aryl ring of (2-Ethyl-4,6-dimethylphenyl)boronic acid and its analogs provides a route to a wide range of derivatives with tailored properties. Halogenation, particularly bromination and iodination, of the phenyl ring is a common modification. The introduction of a halogen atom provides a reactive site for subsequent cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.
This strategy allows for the construction of more complex molecular architectures. For example, a halogenated arylboronic acid can be used as a building block to introduce the boronic acid functionality into a larger molecule via a cross-coupling reaction. The position of halogenation on the phenyl ring can be controlled by the reaction conditions and the directing effects of the existing substituents (the ethyl and methyl groups).
Other modifications of the aryl moiety can include nitration, acylation, and alkylation, further expanding the chemical space accessible from the parent boronic acid. These modifications can influence the electronic properties of the boronic acid, affecting its reactivity in cross-coupling reactions and its pKa.
Application of Derivatization in Research Methodologies (e.g., for Analytical Characterization)
Derivatization of boronic acids plays a crucial role in various research methodologies, particularly in analytical chemistry. The ability of boronic acids to form reversible covalent bonds with diols is exploited for the development of sensors and separation methods for carbohydrates and other diol-containing compounds.
For analytical characterization, boronic acids are often converted into their corresponding esters to improve their volatility and thermal stability for gas chromatography (GC) analysis. For example, the pinacol ester of 4-ethylphenylboronic acid has been characterized by GC, NMR, and mass spectrometry. google.com
In fluorescence spectroscopy, boronic acid-containing fluorescent probes are designed to signal the presence of saccharides. The binding of a saccharide to the boronic acid moiety can induce a change in the fluorescence properties of the probe, allowing for quantitative detection. Derivatization of the boronic acid with different fluorophores allows for the tuning of the sensor's optical properties.
Furthermore, the derivatization of boronic acids is integral to their use in chemical biology. Boronic acid-based inhibitors of enzymes, such as serine proteases, often rely on the interaction between the boronic acid and the hydroxyl groups of amino acid residues in the active site. The design and synthesis of these inhibitors involve careful modification of the boronic acid structure to optimize binding affinity and selectivity.
Emerging Research Areas and Future Directions in 2 Ethyl 4,6 Dimethylphenyl Boronic Acid Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity for Hindered Systems
The synthesis of sterically hindered arylboronic acids such as (2-Ethyl-4,6-dimethylphenyl)boronic acid often requires specialized approaches to overcome the steric hindrance that can impede standard borylation reactions. Traditional methods involving the reaction of Grignard or organolithium reagents with trialkyl borates can be low-yielding for such congested systems. Consequently, research has focused on developing more efficient and selective palladium-catalyzed cross-coupling reactions.
One promising approach is the Miyaura borylation, which utilizes a palladium catalyst to couple an aryl halide with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). For sterically hindered substrates, the choice of ligand on the palladium catalyst is crucial for achieving high efficiency. Research into ligands that can facilitate the coupling of bulky aryl halides is an active area of investigation. While a specific protocol for this compound is not extensively detailed in publicly available literature, a general and analogous procedure for a similar sterically hindered compound, 2,4,6-trimethylphenylboronic acid, involves the reaction of the corresponding aryl bromide with magnesium to form a Grignard reagent, which is then reacted with trimethyl borate (B1201080). This suggests that a similar pathway could be optimized for the synthesis of this compound.
Future research in this area is directed towards the development of even more active and selective catalyst systems that can operate under milder conditions and with lower catalyst loadings, making the synthesis of hindered boronic acids more economical and environmentally friendly.
Exploration of New Catalytic Applications and Reaction Architectures with Sterically Demanding Boronic Acids
Sterically demanding boronic acids like this compound are of significant interest for their potential to induce selectivity in catalytic reactions and to construct highly congested molecular architectures. Their primary application lies in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds, which are important structural motifs in many pharmaceuticals and functional materials.
The steric bulk of this compound can be leveraged to control stereoselectivity in certain reactions. Furthermore, its use in constructing tetra-ortho-substituted biaryls, which are challenging to synthesize by other methods, is a key area of interest. The development of new palladium catalysts and reaction conditions that are effective for coupling such hindered partners is a continuous effort in the field.
Beyond the Suzuki-Miyaura reaction, the unique electronic and steric properties of hindered boronic acids could be exploited in other catalytic transformations. For instance, they have potential as catalysts or co-catalysts in reactions where their Lewis acidity and steric profile can influence the reaction outcome. Exploring these novel applications will undoubtedly be a fruitful avenue for future research.
Advanced Computational Modeling for Predictive Understanding of Reactivity and Selectivity
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. For sterically hindered systems like this compound, computational studies can provide valuable insights into reaction mechanisms, transition state energies, and the origins of selectivity.
DFT calculations can be employed to model the entire catalytic cycle of the Suzuki-Miyaura reaction involving hindered boronic acids. Such models can help in understanding the influence of steric and electronic factors on the rates of key steps like transmetalation and reductive elimination. This predictive understanding can guide the rational design of more efficient catalysts and the optimization of reaction conditions. For example, computational studies on similar systems have elucidated the role of the base and solvent in the transmetalation step, which is often rate-limiting for hindered substrates.
Future directions in this area will likely involve the use of more sophisticated computational models that can accurately predict the performance of different ligand-catalyst combinations for specific sterically demanding coupling partners. The integration of machine learning algorithms with DFT data could further accelerate the discovery of optimal reaction conditions.
Integration with Continuous Flow Chemistry and Sustainable Synthesis Methodologies
The integration of continuous flow chemistry and sustainable synthesis principles is a rapidly growing area in modern organic chemistry. For the synthesis of boronic acids, including sterically hindered ones, flow chemistry offers several advantages over traditional batch processes, such as improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for straightforward scalability.
Recent developments have demonstrated the feasibility of synthesizing arylboronic acids in continuous flow reactors, often with significantly reduced reaction times and improved yields. organic-chemistry.org A common approach involves the in-situ generation of an organolithium or Grignard reagent from the corresponding aryl halide, which is then immediately reacted with a borate ester in a subsequent flow module. This approach minimizes the handling of potentially unstable organometallic intermediates. While a specific continuous flow synthesis of this compound has not been reported, the general methodologies are applicable.
From a sustainability perspective, research is focused on using greener solvents, minimizing waste, and developing catalytic systems that are recyclable or operate in aqueous media. The use of more environmentally benign boron sources and the development of one-pot procedures that avoid the isolation of intermediates are also key goals. Applying these principles to the synthesis and application of this compound will be a critical aspect of future research.
Q & A
Q. What strategies enable chemoselective oxidation in mixed organoboron systems?
- Advanced Synthesis : Phase-transfer catalysis selectively oxidizes boronic acids over boronic esters (e.g., BPin) in biphasic systems. Under basic conditions (NaOH/H₂O₂), boronic acids form aqueous-phase trihydroxyboronates, leaving esters unreacted. Kinetic control ensures >95% selectivity for this compound oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
